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Compound of Interest

Compound Name: 2,3-Dichloropyridin-4-ol

Cat. No.: B1375030

An In-Depth Technical Guide to 2,3-Dichloropyridin-4-ol (CAS: 1174047-06-3): Identification,
Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloropyridin-4-ol (CAS:
1174047-06-3), a halogenated heterocyclic compound of significant interest to researchers in
medicinal chemistry and drug development. This document elucidates the core identification,
physicochemical properties, and critical tautomeric nature of the molecule. It presents detailed,
field-proven protocols for analytical and spectroscopic characterization, including Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
chromatographic purity assessment. Furthermore, this guide explores plausible synthetic
pathways and discusses the compound's potential applications as a versatile scaffold in the
synthesis of targeted therapeutics, particularly kinase inhibitors. Safety, handling, and storage
protocols derived from authoritative data on structurally analogous compounds are also
provided to ensure safe laboratory practice.

Part 1: Core Identification & Physicochemical
Properties

2,3-Dichloropyridin-4-ol is a substituted pyridine derivative. Its unique arrangement of two
chlorine atoms and a hydroxyl group on the pyridine ring makes it a valuable and reactive
intermediate for further chemical elaboration.
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Tautomerism: A Critical Structural Feature

A crucial aspect of this compound's chemistry is its existence as a tautomeric mixture of 2,3-
Dichloropyridin-4-ol and its keto form, 2,3-dichloro-1H-pyridin-4-one. In solution and in the
solid state, the equilibrium typically favors the pyridin-4-one form due to the stability of the
amide-like functionality.[1] This is a critical consideration for spectral interpretation and reaction
planning, as both forms may be present and exhibit different reactivity.

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.
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Property Value Source(s)

CAS Number 1174047-06-3 --INVALID-LINK--
IUPAC Name 2,3-dichloro-1H-pyridin-4-one --INVALID-LINK--
Synonyms 2,3-Dichloropyridin-4-ol --INVALID-LINK--
Molecular Formula CsHsCINO --INVALID-LINK--
Molecular Weight 163.99 g/mol --INVALID-LINK--
PubChem CID 58535084 --INVALID-LINK--
Appearance Solid (predicted)

Expected to be soluble in polar
Solubility organic solvents like DMSO,
DMF

Part 2: Analytical & Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

2,3-Dichloropyridin-4-ol. The following protocols are standard methodologies for this purpose.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The choice of
solvent (e.g., DMSO-ds or CDCIs) is critical, as it can influence the position of the labile N-H/O-
H proton signal.

Expected *H NMR Spectral Features: The structure has two aromatic protons and one labile
proton (N-H or O-H depending on the dominant tautomer).

o Aromatic Region (& 7.0-8.5 ppm): Two signals, likely appearing as doublets or multiplets,
corresponding to the protons at the C5 and C6 positions of the pyridine ring.

o Labile Proton (6 5.0-12.0 ppm): A potentially broad singlet corresponding to the N-H
(pyridinone) or O-H (pyridinol) proton. Its chemical shift will be highly dependent on solvent
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and concentration. This peak will exchange upon adding a drop of D20.[2]
Expected 3C NMR Spectral Features: The molecule has five distinct carbon atoms.

e Carbonyl Carbon (& ~170 ppm): A signal in this region would strongly support the presence
of the pyridin-4-one tautomer.

e Aromatic Carbons (6 110-160 ppm): Four signals corresponding to the remaining ring
carbons. The carbons bonded to chlorine (C2, C3) will be significantly influenced.

Protocol for NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

e Acquisition: Acquire *H and 13C spectra on a 400 MHz or higher field NMR spectrometer.
Include standard experiments like DEPT-135 to aid in assigning carbon signals.

e Processing: Process the acquired Free Induction Decay (FID) using appropriate software
(e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline
correction.

e Analysis: Integrate the 1H signals and assign chemical shifts (d) in ppm relative to the
residual solvent peak or an internal standard (TMS). Correlate *H and 3C signals using 2D
NMR experiments (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition through fragmentation patterns.
The most critical diagnostic feature for this compound is the isotopic signature of two chlorine
atoms.

Expected Mass Spectral Features:

e Molecular lon (M+): A cluster of peaks for the molecular ion will be observed due to the
natural abundance of chlorine isotopes (3*Cl = 75.8%, 3/Cl = 24.2%).

o M* peak (2Cs'H335Cl214N10): m/z = 163
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o (M+2)* peak (containing one 3’Cl): m/z = 165
o (M+4)* peak (containing two 3’Cl): m/z = 167

 |sotopic Ratio: The relative intensities of the M+, (M+2)*, and (M+4)* peaks should be
approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine
atoms.[3]

e Fragmentation: Common fragmentation pathways for pyridones include the loss of CO (28
Da) and HCN (27 Da).[3][4][5]

Protocol for GC-MS Analysis:

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

o Sample Preparation: Prepare a dilute solution (e.g., 100 pg/mL) of the sample in a volatile
solvent like dichloromethane or ethyl acetate.

e GC Conditions:
o Injector: 250 °C, split mode.
o Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

o Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold
for 5 min.

e MS Conditions:
o lonization: El at 70 eV.
o Scan Range: 40-400 m/z.

o Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum
for the molecular ion cluster and characteristic fragment ions. Compare the observed
isotopic pattern with the theoretical pattern for a CsHsCI2NO species.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
will provide key evidence for the dominant tautomeric form.

Expected IR Absorption Bands:

e N-H/O-H Stretch (3200-3500 cm~1): A broad band in this region indicates the presence of N-
H (from the pyridone) or O-H (from the pyridinol) groups.[2]

e C=0 Stretch (1640-1690 cm~1): A strong, sharp absorption band in this region is a definitive
indicator of the carbonyl group in the pyridin-4-one tautomer.[6]

e C=C and C=N Ring Vibrations (1400-1620 cm~1): Multiple sharp bands characteristic of the
pyridine aromatic system.[7]

o C-CI Stretch (700-850 cm~1): Absorptions in the fingerprint region corresponding to the
carbon-chlorine bonds.

Protocol for ATR-IR Analysis:

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm~L,

e Background Correction: Perform a background scan of the empty ATR crystal before running
the sample. The instrument software will automatically subtract the background from the
sample spectrum.

» Analysis: Identify the major absorption bands and correlate them to the expected functional
groups. The presence or absence of a strong C=0 stretch is the most telling feature for
determining the dominant tautomer.

Part 3: Plausible Synthetic Pathway
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While specific vendor-proprietary synthesis methods for 2,3-Dichloropyridin-4-ol are not
publicly detailed, a chemically sound route can be proposed based on established
transformations of pyridine derivatives. A plausible approach involves the diazotization of a
corresponding aminopyridine precursor followed by hydrolysis.

1. NaNOz, ag. HCI A 1 1. H20, A 2 3-Dichl idin-a-ol
i oA " 2.0-5°C > Di ; A 2. Hydrolysis ,o-bicnhloropyridin-4-0
2,3-Dichloro-4-aminopyridine Ll?l_eiz_c_)rj|_L1_rt1_§f11t_l_r‘|_t<_airr1_e_(i_|flfti_:‘—y—y—V (CAS 1174047-06-3)

Click to download full resolution via product page
Caption: Plausible Sandmeyer-type synthesis of 2,3-Dichloropyridin-4-ol.

Proposed Protocol (Hypothetical): Causality: This proposed method is based on the
Sandmeyer reaction, a robust and widely used method for converting aromatic amines into
other functional groups via a diazonium salt intermediate.[8] The hydrolysis of the diazonium
salt is a standard procedure for introducing a hydroxyl group onto an aromatic ring.

e Precursor Preparation: The starting material, 2,3-dichloro-4-aminopyridine, would first need
to be synthesized or procured.

e Diazotization:

o Suspend 2,3-dichloro-4-aminopyridine (1.0 eq) in an aqueous solution of a strong acid
(e.g., 3 M HCI or H2S0Oa4).

o Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

o Slowly add a solution of sodium nitrite (NaNO3z) (1.1 eq) in water dropwise, ensuring the
temperature remains below 5 °C to maintain the stability of the diazonium salt
intermediate.

o Hydrolysis:

o After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
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o Slowly warm the reaction mixture to room temperature, then heat gently (e.g., 50-70 °C).
Vigorous nitrogen evolution will be observed as the diazonium group is displaced.

o Continue heating until gas evolution ceases, indicating the completion of the reaction.

o Workup and Purification:
o Cool the reaction mixture to room temperature.
o Neutralize the solution carefully with a base (e.g., NaHCOs).
o Extract the agueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure.

o Purify the resulting crude solid by recrystallization or column chromatography on silica gel
to yield the final product.

Part 4: Applications in Medicinal Chemistry & Drug
Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-
approved drugs.[9] Halogenated pyridines, in particular, are exceptionally versatile building
blocks due to their tunable reactivity in cross-coupling reactions.

Role as a Chemical Scaffold: 2,3-Dichloropyridin-4-ol serves as a trifunctional intermediate.
The two chlorine atoms and the hydroxyl/oxo group can be selectively modified to generate
diverse molecular libraries for screening.

» Kinase Inhibitors: The substituted pyridine core is a well-established pharmacophore for
targeting the ATP-binding site of protein kinases, which are critical targets in oncology.[10]
The functional groups on 2,3-Dichloropyridin-4-ol can be elaborated to optimize binding
interactions within these sites, potentially leading to potent and selective inhibitors of
pathways like PI3K/Akt/mTOR or VEGFR.[10]
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e Cross-Coupling Reactions: The chlorine atoms can be selectively displaced or used in
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce
new carbon-carbon or carbon-nitrogen bonds, building molecular complexity.[11][12] The
hydroxyl group can be alkylated or used as a handle for further derivatization.

Part 5: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for CAS 1174047-06-3 was found in the
public domain. The information below is extrapolated from the known hazards of the structurally
similar compound 2,3-Dichloropyridine (CAS 2402-77-9) and should be used as a preliminary
guide only.[13][14][15] Always consult the compound-specific SDS provided by your supplier
before handling.

Hazard Class Classification GHS Pictogram

o Category 4 - Harmful if
Acute Toxicity, Oral GHSO07
swallowed.

. . L Category 2 - Causes skin
Skin Corrosion/Irritation R GHSO07
irritation.

o Category 2A - Causes serious
Eye Damage/Irritation o GHSO07
eye irritation.

] Category 3 - May cause
STOT - Single Exposure ) o GHSO07
respiratory irritation.

Precautionary Measures & Personal Protective
Equipment (PPE)

e Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
[13]

o Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

» Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat. Wash hands
thoroughly after handling.[13][15]
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» Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH-
approved particulate respirator.

First Aid

« If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate
medical attention.[15]

e In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area
with plenty of soap and water for at least 15 minutes.[14][15]

e In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
lifting the upper and lower eyelids. Seek immediate medical attention.[15]

« |If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.[14]

Storage & Disposal

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[13]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Do not allow the product to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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